molecular formula C8H5F4NO2 B2402977 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene CAS No. 612844-88-9

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene

Cat. No.: B2402977
CAS No.: 612844-88-9
M. Wt: 223.127
InChI Key: AJYXKKGPBOPKNL-UHFFFAOYSA-N
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Description

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene is a chemical compound with the molecular formula C8H5F4NO2 and a molecular weight of 223.12 g/mol It is characterized by the presence of a nitro group (-NO2) and a tetrafluoroethyl group (-CF2CF3) attached to a benzene ring

Preparation Methods

The synthesis of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene typically involves the nitration of 3-(1,2,2,2-tetrafluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the chemical environment .

Comparison with Similar Compounds

1-Nitro-3-(1,2,2,2-tetrafluoroethyl)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-nitro-3-(1,2,2,2-tetrafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7(8(10,11)12)5-2-1-3-6(4-5)13(14)15/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYXKKGPBOPKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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